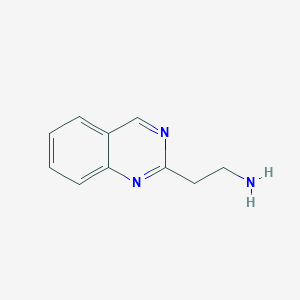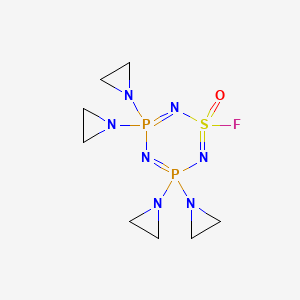
3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzylmagnesium bromide is typically synthesized by reacting 3-fluoro-4-methylbenzyl bromide with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of 3-fluoro-4-methylbenzylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and temperature control are used to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Electrophiles: Alkyl halides, acyl chlorides
Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere
Major Products
Alcohols: From reactions with carbonyl compounds
New Carbon-Carbon Bonds: From reactions with alkyl halides and other electrophiles
Scientific Research Applications
3-Fluoro-4-methylbenzylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a key reagent for forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceuticals: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of novel materials with specific properties.
Chemical Biology: For the synthesis of biologically active compounds and probes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react readily with various electrophiles, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzylmagnesium chloride
- 3,4-Dimethylphenylmagnesium chloride
- 4-Methylbenzylmagnesium chloride
- 3-Methoxybenzylmagnesium chloride
Uniqueness
3-Fluoro-4-methylbenzylmagnesium bromide is unique due to the presence of both a fluorine and a methyl group on the benzyl ring. The fluorine atom can influence the reactivity and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H8BrFMg |
|---|---|
Molecular Weight |
227.36 g/mol |
IUPAC Name |
magnesium;2-fluoro-4-methanidyl-1-methylbenzene;bromide |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
LJISRYHOAZJCFS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


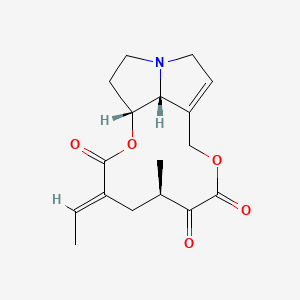


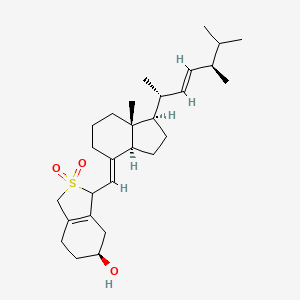
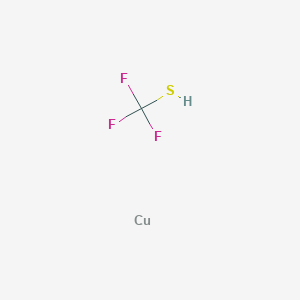

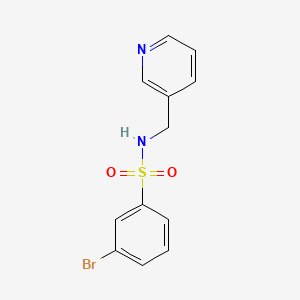
![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
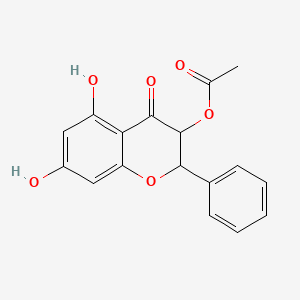
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)

